4,4'-Dimethylamino-2,2'-bipyridine

概要

説明

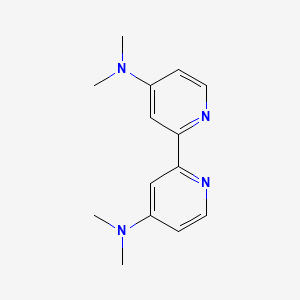

4,4’-Dimethylamino-2,2’-bipyridine is an organic compound with the molecular formula C14H18N4 and a molecular weight of 242.32 g/mol . This compound is characterized by the presence of two pyridine rings connected by a single bond, with dimethylamino groups attached to the 4-position of each pyridine ring. It is a versatile ligand used in various chemical reactions and has significant applications in scientific research.

準備方法

The synthesis of 4,4’-Dimethylamino-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Stille coupling, which involves the reaction of a stannane with a halopyridine in the presence of a palladium catalyst . Another method is the Ullmann coupling, which involves the homocoupling of halopyridines using copper as a catalyst . These reactions are usually carried out under inert atmosphere and at elevated temperatures to ensure high yields.

Industrial production methods for 4,4’-Dimethylamino-2,2’-bipyridine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

化学反応の分析

Coordination Chemistry and Metal Complex Formation

The dimethylamino groups at the 4,4′ positions facilitate strong σ-donor interactions with transition metals, forming stable coordination complexes. These complexes are structurally characterized by distorted octahedral geometries around the metal center.

Key Reactions:

-

Copper(II) Complexation : Reacts with Cu(II) salts in methanol to form dicopper(II) complexes bridged by oxamide ligands. For example:

Structural analysis reveals a Cu–Cu distance of 5.21 Å and a Jahn-Teller distortion in the CuO₆ coordination sphere .

-

Tungsten Cyanide Complexes : Acts as a bidentate ligand in hexacyanotungstate(IV) complexes, forming [W(CN)₆(LL)]²⁻ anions. The W–N bond lengths (2.24–2.27 Å) indicate moderate ligand field strength .

Table 1: Structural Parameters of Selected Metal Complexes

| Metal Center | Coordination Geometry | Bond Length (M–N) | Application | Source |

|---|---|---|---|---|

| Cu(II) | Distorted octahedral | 1.95–2.01 Å | Anticancer agents | |

| W(IV) | Octahedral | 2.24–2.27 Å | Electrochemical sensors |

Suzuki-Miyaura Coupling

4,4'-Dimethylamino-2,2'-bipyridine enhances palladium-catalyzed coupling reactions by stabilizing Pd(0) intermediates. In a representative reaction with tetrabutylammonium 2-pyridylborate:

The dimethylamino groups lower the activation energy for oxidative addition .

Negishi Coupling

Participates in Pd-catalyzed coupling between 2-pyridyl zinc halides and bromopyridines. For example:

The reaction proceeds via a Pd(II)/Pd(IV) cycle, with CuI co-catalysis improving efficiency .

Redox Reactions and Electrochemical Behavior

The dimethylamino substituents confer reversible redox activity, making the compound suitable for electrochemical applications.

Cyclic Voltammetry Studies

In acetonitrile, this compound exhibits:

-

Oxidation Peak : +1.23 V (vs. Ag/AgCl)

-

Reduction Peak : -0.87 V (vs. Ag/AgCl)

The redox processes are quasi-reversible, with ΔEp = 95 mV .

Electrocatalytic CO₂ Reduction

When coordinated to Ru complexes, the ligand facilitates CO₂-to-CO conversion with:

The dimethylamino groups improve proton-coupled electron transfer kinetics .

N-Methylation Reactions

Treatment with methyl iodide in DMF yields quaternized derivatives:

The product displays enhanced solubility in polar solvents .

Hydrolysis Under Acidic Conditions

In HCl/EtOH, the dimethylamino groups hydrolyze to amine functionalities:

This reaction is pH-dependent, with optimal conversion at pH 3–4 .

Stability and Reactivity Trends

科学的研究の応用

Coordination Chemistry

Ligand Properties

4,4'-Dimethylamino-2,2'-bipyridine acts as a strong chelating ligand due to its ability to coordinate with metal ions. Its electron-rich nature, attributed to the methyl groups at the 4-position, enhances its coordination properties with transition metals.

Case Study: Zinc Complexes

Research has demonstrated the synthesis of zinc(II) complexes using DMABP as a ligand. These complexes were characterized using NMR and UV-Vis spectroscopy and exhibited moderate antimicrobial activity against various pathogens, including Pseudomonas aeruginosa and Candida albicans . The study highlighted the potential of DMABP-based complexes in developing new antimicrobial agents.

Dye-Sensitized Solar Cells (DSSCs)

Role in Photovoltaics

DMABP is utilized in the fabrication of organometallic photosensitizers for dye-sensitized solar cells. Its structure allows for effective light absorption and charge transfer dynamics, which are crucial for enhancing the efficiency of solar cells .

Performance Metrics

The incorporation of DMABP in DSSCs has been linked to improved device efficiencies by reducing charge recombination. Studies have shown that devices utilizing DMABP-based dyes exhibit higher photoconversion efficiencies compared to those using traditional dyes .

Electrochemiluminescence (ECL)

ECL Applications

DMABP is also employed in electrochemiluminescence applications due to its ability to enhance ECL intensity. The compound serves as an α-diimine ligand that facilitates electron transfer processes essential for ECL systems .

Case Study: ECL Materials

In a study focusing on ECL materials, DMABP was integrated into complexes that demonstrated notable electrochemical redox potentials and enhanced ECL intensities. This suggests its potential utility in developing sensitive detection systems for various analytes .

Biological Applications

Antimicrobial Activity

The biological activity of DMABP and its metal complexes has been investigated extensively. For instance, certain DMABP derivatives have shown promising results against mycobacterial strains, indicating their potential as therapeutic agents .

Case Study: Cytotoxicity Testing

Research involving DMABP complexes assessed their cytotoxicity on normal human lung fibroblast cell lines. The results indicated varying degrees of cytotoxicity depending on the metal ion coordinated with DMABP, underscoring the importance of ligand-metal interactions in biological activity .

作用機序

The mechanism of action of 4,4’-Dimethylamino-2,2’-bipyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also participate in redox reactions, where it can accept or donate electrons, further influencing the reactivity of the metal complexes it forms .

類似化合物との比較

4,4’-Dimethylamino-2,2’-bipyridine is similar to other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. the presence of dimethylamino groups in 4,4’-Dimethylamino-2,2’-bipyridine makes it more electron-rich and enhances its ability to stabilize metal complexes. This unique property makes it particularly useful in catalytic applications where electron-rich ligands are required .

Similar compounds include:

2,2’-Bipyridine: A widely used ligand in coordination chemistry.

4,4’-Bipyridine: Known for its use in the synthesis of viologens, which are redox-active compounds.

4,4’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl groups at the 4-position.

生物活性

4,4'-Dimethylamino-2,2'-bipyridine (DMABP) is an organic compound that has garnered attention for its diverse biological activities. This compound, characterized by its two pyridine rings and a dimethylamino group, has been studied for its potential applications in medicinal chemistry, particularly in the development of anti-infective agents and as a ligand in coordination chemistry.

Chemical Structure and Properties

- Chemical Formula : C14H18N4

- Molecular Weight : 242.32 g/mol

- CAS Number : 1134-35-6

The structure of DMABP features two nitrogen-containing pyridine rings connected by a carbon-carbon bond, with the dimethylamino group providing unique electronic properties that enhance its reactivity and biological interactions.

Antimicrobial Properties

DMABP has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it exhibits:

- Anti-mycobacterial Activity : DMABP derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising inhibitory effects in vitro .

- Broad-spectrum Antiviral Activity : The compound has shown potential against several viruses, including HIV and influenza, by interfering with viral replication mechanisms .

The biological activity of DMABP can be attributed to several mechanisms:

- Inhibition of Protein Kinases : DMABP acts as an inhibitor of various protein kinases involved in cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .

- Modulation of Apoptosis : The compound influences apoptotic pathways, promoting cell death in cancer cells while sparing normal cells .

Case Studies

- Study on Antimycobacterial Activity :

- Antiviral Efficacy :

Toxicity and Safety Profile

While DMABP exhibits promising biological activity, its safety profile must be considered. Preliminary toxicity studies indicate that at therapeutic doses, DMABP does not exhibit significant cytotoxicity towards human cell lines. However, further studies are needed to establish a comprehensive safety profile.

Data Summary Table

特性

IUPAC Name |

2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-17(2)11-5-7-15-13(9-11)14-10-12(18(3)4)6-8-16-14/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHULFFMBCBEJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)C2=NC=CC(=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234985 | |

| Record name | 4,4'-Dimethylamino-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85698-56-2 | |

| Record name | 4,4'-Dimethylamino-2,2'-bipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085698562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethylamino-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。